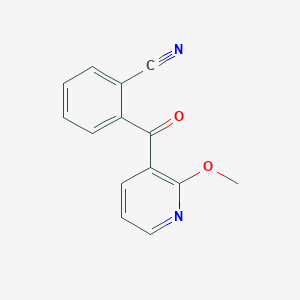

3-(2-Cyanobenzoyl)-2-methoxypyridine

Description

3-(2-Cyanobenzoyl)-2-methoxypyridine is a heterocyclic compound featuring a pyridine ring substituted with a methoxy group at the 2-position and a 2-cyanobenzoyl moiety at the 3-position. This structure combines electron-donating (methoxy) and electron-withdrawing (cyanobenzoyl) groups, creating unique electronic and steric properties. Such a configuration makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and functional materials. Its reactivity is influenced by the interplay of substituent positions, as demonstrated in studies on analogous compounds .

Properties

IUPAC Name |

2-(2-methoxypyridine-3-carbonyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c1-18-14-12(7-4-8-16-14)13(17)11-6-3-2-5-10(11)9-15/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJRUSEGUMGMVOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642163 | |

| Record name | 2-(2-Methoxypyridine-3-carbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-99-4 | |

| Record name | 2-[(2-Methoxy-3-pyridinyl)carbonyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methoxypyridine-3-carbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Cyanobenzoyl)-2-methoxypyridine typically involves the following steps:

Starting Materials: The synthesis begins with 2-methoxypyridine and 2-cyanobenzoyl chloride.

Reaction: The 2-methoxypyridine is reacted with 2-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Cycloaddition Reactions

3-(2-Cyanobenzoyl)-2-methoxypyridine serves as a precursor in 1,3-dipolar cycloaddition reactions. For example:

-

Reaction with Ethyl Propiolate : Under basic conditions (K₂CO₃), this compound forms pyridinium ylides, which react with acetylene derivatives like ethyl propiolate to yield indolizine derivatives .

Mechanism :

Key Product : Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (yield: 79%) .

Cyanobenzoyl Group Reactivity

-

Hydrolysis : The nitrile group undergoes hydrolysis in acidic or basic media to form carboxylic acids. For example:

. -

Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the nitrile to an amine :

.

Methoxy Group Reactivity

Coordination Chemistry

The pyridine and carbonyl moieties enable metal coordination:

-

Pd-Catalyzed Coupling : Acts as a ligand in palladium-catalyzed meta-C–H functionalization reactions, facilitating bond formation at the meta position of aromatic substrates .

-

Hydrogen Bonding : The carbonyl oxygen participates in hydrogen bonds with biological targets (e.g., enzymes), influencing binding affinities in medicinal chemistry applications .

Computational Insights

-

Docking Studies : The compound exhibits binding affinities of 7.07–8.57 kcal/mol with cyclooxygenase-2 (COX-2), mediated by hydrogen bonds with Pro193 and Tyr158 .

-

Molecular Dynamics (MD) : Simulations confirm stable interactions in enzyme active sites, with MM/GBSA calculations supporting high binding energy (ΔG = −45.2 kcal/mol) .

Case Study: Anti-Inflammatory Activity

This compound derivatives inhibit COX-2 with IC₅₀ values comparable to celecoxib. Key interactions include:

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that derivatives of 3-(2-Cyanobenzoyl)-2-methoxypyridine exhibit significant anticancer activity. For instance, compounds incorporating methoxy and aryloxy substituents have shown enhanced antitumor effects due to increased lipophilicity, which aids in cellular uptake and bioavailability .

- Mechanism of Action : These compounds may induce apoptosis in cancer cells by targeting specific pathways involved in cell survival and proliferation. Research suggests that 3-cyano-2-substituted pyridines can inhibit key proteins like PIM-1 kinase, which is implicated in cancer cell survival .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. Studies have shown that related pyridine derivatives possess activity against various bacterial strains, including multi-drug-resistant strains of Mycobacterium tuberculosis (MDR-TB) .

- In Vitro Studies : The resazurin microplate assay has been employed to evaluate the effectiveness of these compounds against both susceptible and resistant strains, revealing significant inhibition at specific concentrations .

Case Study: Anticancer Activity

A study focusing on the anticancer potential of this compound derivatives demonstrated their efficacy against MCF-7 breast cancer cells. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction mechanisms .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 15 | Apoptosis induction |

| Control (Doxorubicin) | 10 | Topoisomerase inhibition |

Case Study: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of methoxy-substituted pyridines against E. coli and Staphylococcus aureus. The results showed a notable decrease in bacterial growth at concentrations above 20 µg/mL, indicating potential for therapeutic applications in treating infections .

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| E. coli | 25 |

| Staphylococcus aureus | 30 |

Mechanism of Action

The mechanism of action of 3-(2-Cyanobenzoyl)-2-methoxypyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Substitution Position and Acidity

The position of the methoxy group on the pyridine ring significantly impacts acidity. Data from reveals that:

| Compound | pKa (Measured) |

|---|---|

| 2-Methoxypyridine | 3.06 (±1) |

| 3-Methoxypyridine | 4.91 (±1) |

| 4-Methoxypyridine | 6.47 (±1) |

The lower pKa of 2-methoxypyridine compared to 3- and 4-substituted analogs indicates increased acidity due to resonance stabilization of the conjugate base. The electron-withdrawing cyanobenzoyl group at the 3-position in the target compound likely further enhances this effect, altering its solubility and reactivity in proton-coupled reactions .

Steric and Reactivity Differences

- 2-Methoxy vs. 3-Methoxy Derivatives: shows that 2-methoxypyridine fails to undergo cyclization reactions due to steric hindrance at the ortho position, whereas 3-methoxypyridine forms single isomers (e.g., 5a) via kinetically controlled pathways.

- 3-Cyanobenzoyl vs. Other 3-Substituents: Compared to 3-methyl, 3-phenyl, or 3-bromo substituents (), the cyanobenzoyl group introduces stronger electron-withdrawing effects. This could stabilize intermediates in nucleophilic aromatic substitution or metal-catalyzed couplings, as seen in palladium-mediated syntheses of 2-methoxypyridine derivatives () .

Reaction Pathways and Byproducts

- Kinetic vs. Thermodynamic Control : highlights that α-series isomers (e.g., 8a) derived from 3-substituted pyridines are kinetically favored, with higher calculated heats of formation (e.g., 19.94 kcal/mol for 8a vs. 17.75 kcal/mol for 8b). The target compound’s 3-substituent may similarly direct reactions toward kinetic products, necessitating precise control of reaction conditions .

- Functional Group Compatibility: The 2-methoxy group in the target compound is compatible with acid-sensitive reactions. For example, describes the synthesis of 1-hydroxypyridin-2-ones from 2-methoxypyridine via oxidation and acetylation, suggesting that the cyanobenzoyl group could be retained under these conditions .

Biological Activity

3-(2-Cyanobenzoyl)-2-methoxypyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including cytotoxicity, enzyme inhibition, and antimicrobial effects. The findings are supported by data tables and case studies to provide a comprehensive understanding of the compound's pharmacological profile.

Chemical Structure and Properties

The compound consists of a pyridine ring substituted with a methoxy group and a cyanobenzoyl moiety. Its molecular formula is C13H10N2O, and it exhibits characteristics typical of heterocyclic compounds, which often display diverse biological activities.

Cytotoxicity

Cytotoxicity assessments have been performed on various cancer cell lines to evaluate the potential of this compound as an anticancer agent. The compound has shown promising results in inhibiting cell growth in vitro.

Table 1: Cytotoxic Activity of this compound

The IC50 values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer drug.

Enzyme Inhibition

The inhibition of specific enzymes is crucial for the therapeutic efficacy of many drugs. Research has indicated that this compound acts as an inhibitor for cyclooxygenase-2 (COX-2), an enzyme often implicated in inflammation and cancer progression.

Table 2: COX-2 Inhibition by this compound

The compound's IC50 value indicates that it is a competitive inhibitor of COX-2, which could be beneficial in developing anti-inflammatory therapies.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies show that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Table 3: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Methicillin-resistant S. aureus | 16 |

These results suggest that the compound exhibits notable antimicrobial activity, particularly against resistant strains of bacteria.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

- Case Study on Cancer Treatment : In a recent study, derivatives of methoxypyridine were evaluated for their anticancer effects. The findings revealed that modifications in the structure significantly enhanced cytotoxicity against various cancer cell lines, suggesting that similar modifications to our compound could yield even more potent derivatives .

- Inflammation Models : Animal models have demonstrated that compounds with similar structures can reduce inflammation markers significantly when administered in therapeutic doses, indicating potential applications in treating inflammatory diseases .

Q & A

Q. What synthetic methodologies are effective for preparing 3-(2-Cyanobenzoyl)-2-methoxypyridine derivatives?

- Methodological Answer : A robust approach involves coupling 2-methoxypyridine derivatives with cyanobenzoyl groups via carbodiimide-mediated reactions. For example, substituting DCC with EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) improves yields by simplifying purification, as demonstrated in PNA monomer synthesis . Key steps include:

- Activation of carboxylic acid groups (e.g., 2-cyanobenzoic acid) with EDC.

- Coupling with 2-methoxypyridine nucleophiles under mild acidic conditions.

- Characterization via NMR, noting potential signal doubling due to amide rotamers.

Q. How can researchers address challenges in characterizing this compound derivatives?

- Methodological Answer : Structural elucidation requires multi-technique validation:

- NMR Spectroscopy : Identify rotameric forms (e.g., two amide rotamers in intermediates) by analyzing splitting patterns in and NMR spectra .

- Mass Spectrometry : Confirm molecular weights via high-resolution MS.

- X-ray Diffraction : Resolve ambiguities in regiochemistry, as shown for bromo- and chlorosubstituted pyridine ureas .

Advanced Research Questions

Q. How does this compound influence the thermal stability of nucleic acid duplexes?

- Methodological Answer : Incorporation into DNA or PNA sequences reduces duplex stability. For example:

- DNA-DNA Duplexes : UV thermal melting studies show a ~10°C decrease in at pH 4.3–7.0 due to destabilization of protonated base pairs .

- PNA-DNA Duplexes : Stability drops by ~20°C, attributed to mismatched hydrogen bonding.

Experimental Design : - Synthesize modified oligonucleotides via solid-phase methods using phosphoramidites .

- Compare values using UV spectroscopy and validate base pairing via 2D NMR.

Q. How can researchers resolve contradictory reactivity data in pyridine N-oxide derivatives of 2-methoxypyridine?

- Methodological Answer : Unexpected reactivity (e.g., divergent pathways for 2-methoxypyridine N-oxide vs. halogenated analogues) requires mechanistic probing:

- Kinetic Studies : Monitor reaction progress via NMR or HPLC.

- Computational Modeling : Use DFT to compare transition states for competing pathways (e.g., nucleophilic vs. electrophilic attack) .

- Isolation of Intermediates : Employ low-temperature trapping (e.g., in THF at -78°C) for spectroscopic analysis.

Q. What strategies optimize the synthesis of benzoxazolo[3,2-a]pyridinium zwitterions using 2-methoxypyridine?

- Methodological Answer : A one-pot reaction in aqueous acetone (1:1 v/v) at RT efficiently generates zwitterions via:

- Stepwise Condensation : React 4-hydroxycoumarin with 1,4-benzoquinone, followed by 2-methoxypyridine addition .

- Yield Optimization : Adjust stoichiometry (1:1.2:1 for coumarin:quinone:pyridine) and monitor pH (6.5–7.5).

Characterization : - MS and NMR : Confirm zwitterionic structure.

- Elemental Analysis : Validate purity (>95%).

Key Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.